

Technical Support Center: Optimizing Stripping Gas Application for TEG Regeneration

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Welcome to the technical support center for optimizing stripping gas application in **Triethylene Glycol** (TEG) regeneration. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the TEG regeneration process, with a focus on the role of stripping gas.

High Water Content in Lean TEG

Q1: My lean TEG concentration is too low (i.e., water content is too high) even though the reboiler temperature is at the optimal 204°C (400°F). What could be the cause and how can I fix it?

A1: Insufficient stripping gas flow rate is a primary reason for low lean TEG purity when the reboiler temperature is already optimized. Stripping gas lowers the partial pressure of water in the reboiler, allowing more water to vaporize from the TEG.[1][2]

Troubleshooting Steps:

Verify Stripping Gas Flow Rate: Ensure the stripping gas flow rate is within the
recommended range. A typical range is 10-20 standard cubic feet per gallon (scf/gal) of TEG.
 [3] However, rates can be as high as 75 std m³/std m³ TEG (10 scf/gal) for achieving very
high lean TEG concentrations.[4]



- Increase Stripping Gas Flow Rate: Gradually increase the stripping gas flow rate and monitor the lean TEG concentration. The required rate will depend on the desired TEG purity.[4]
- Check for Leaks: Inspect the system for any mechanical leaks in pump packings, valves, or fittings that could introduce moisture.[5]
- Ensure Stripping Gas is Dry: The stripping gas itself should be dry to be effective.[6] Using wet stripping gas will reduce its efficiency.
- Reboiler Pressure: Higher reboiler pressure increases the amount of stripping gas required.
 [7] If the operating pressure of the reboiler is elevated (e.g., to send off-gas to a flare), a significantly higher stripping gas rate will be necessary.

Excessive TEG Losses

Q2: I'm experiencing high TEG losses from the regenerator still column. Could the stripping gas be the cause?

A2: Yes, an excessively high stripping gas flow rate can lead to increased TEG losses through entrainment. While stripping gas is crucial for achieving high TEG purity, an optimal balance must be maintained.

Troubleshooting Steps:

- Optimize Stripping Gas Rate: Reduce the stripping gas flow rate to the minimum required to achieve the target lean TEG concentration. Benefits of increasing the stripping gas rate diminish beyond a certain point.[6]
- Check Still Column Internals: Inspect the packing or trays in the still column for any damage or fouling, which can lead to poor vapor-liquid separation and entrainment.[5]
- Monitor Still Column Overhead Temperature: A properly functioning condenser on the still column overhead helps to cool the vapors and condense any vaporized TEG, preventing its loss.[2][8]
- Install a Mist Extractor: Ensure a properly functioning mist extractor is present in the contactor to minimize TEG carryover.[5]



Foaming in the TEG System

Q3: My TEG system is experiencing foaming. Can stripping gas contribute to this issue?

A3: While stripping gas is not a direct cause of foaming, high gas velocity can exacerbate an existing foaming problem. The root cause of foaming is typically contamination of the TEG.

Troubleshooting Steps:

- Identify and Remove Contaminants: The primary cause of foaming is the presence of contaminants like liquid hydrocarbons, compressor oils, or corrosion inhibitors in the TEG.[2]
 Ensure proper functioning of the inlet separator to remove these contaminants before they enter the TEG contactor.[2]
- Check Gas Velocity: High gas flow rates in the contactor can lead to entrainment and foaming. Operate within the designed gas velocity limits.[5]
- TEG Filtration: Use effective filtration, including carbon filters, to remove impurities and degradation products from the TEG.[2]

Frequently Asked Questions (FAQs)

Q4: What is the primary function of stripping gas in TEG regeneration?

A4: The primary function of stripping gas is to enhance the purity of the lean TEG by reducing the partial pressure of water in the reboiler.[1][2] This allows more water to be vaporized from the TEG at a given reboiler temperature, leading to a higher lean TEG concentration.[1]

Q5: What type of gas should be used for stripping?

A5: Any inert or dry gas is suitable for stripping.[1][4] Commonly, a portion of the dehydrated natural gas is used as stripping gas.[4]

Q6: How does reboiler temperature affect the required stripping gas rate?

A6: Increasing the reboiler temperature generally decreases the required stripping gas rate to achieve a specific lean TEG concentration.[4][7] However, the reboiler temperature should not exceed 204°C (400°F) to prevent thermal degradation of the TEG.[2]



Q7: Can I achieve high TEG purity without using stripping gas?

A7: Without stripping gas, the maximum achievable lean TEG concentration in a reboiler operating at atmospheric pressure and 204°C (400°F) is approximately 98.7 to 99 wt%.[4] To achieve higher purities, such as 99.9 wt%, the use of stripping gas is necessary.

Data Presentation

Table 1: Effect of Stripping Gas Rate on Lean TEG

Concentration

Stripping Gas Rate (scf/gal TEG)	Lean TEG Concentration (wt%)
0	~99.0
1.44	99.4
10	>99.9

Note: Values are approximate and can vary based on reboiler temperature, pressure, and stripping column efficiency.[1]

Table 2: Typical Operating Parameters for TEG

Regeneration

Parameter	Recommended Range
Reboiler Temperature	190°C - 204°C (375°F - 400°F)[5]
Stripping Gas Rate	10 - 75 std m³/std m³ TEG (1.3 - 10 scf/gal TEG) [4]
Lean TEG Concentration	99.0 - 99.9+ wt%

Experimental Protocols

Protocol 1: Determining the Optimal Stripping Gas Flow Rate



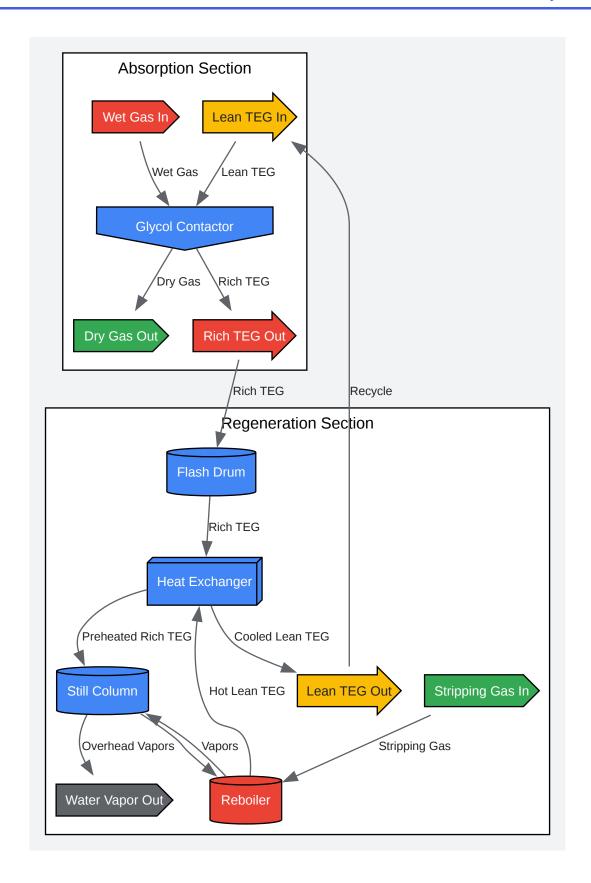
Objective: To determine the minimum stripping gas flow rate required to achieve a target lean TEG concentration while minimizing TEG losses.

Methodology:

- System Stabilization: Operate the TEG regeneration unit at a constant reboiler temperature (e.g., 204°C or 400°F) and a stable TEG circulation rate until the system reaches a steady state.
- Baseline Measurement: Turn off the stripping gas supply and measure the baseline lean TEG concentration using a suitable analytical method (e.g., Karl Fischer titration).
- Incremental Increase of Stripping Gas: Introduce stripping gas at a low flow rate (e.g., 2 scf/gal TEG). Allow the system to stabilize for a sufficient period (e.g., 1-2 hours).
- Sample and Analyze: Collect a sample of the lean TEG and measure its water content. Also, measure the TEG concentration in the overhead vapor to quantify TEG losses.
- Iterative Process: Repeat steps 3 and 4, incrementally increasing the stripping gas flow rate (e.g., in steps of 2 scf/gal TEG) until the target lean TEG concentration is achieved.
- Data Analysis: Plot the lean TEG concentration and TEG losses as a function of the stripping gas flow rate to identify the optimal operating point that provides the desired purity with minimal TEG loss.

Mandatory Visualization

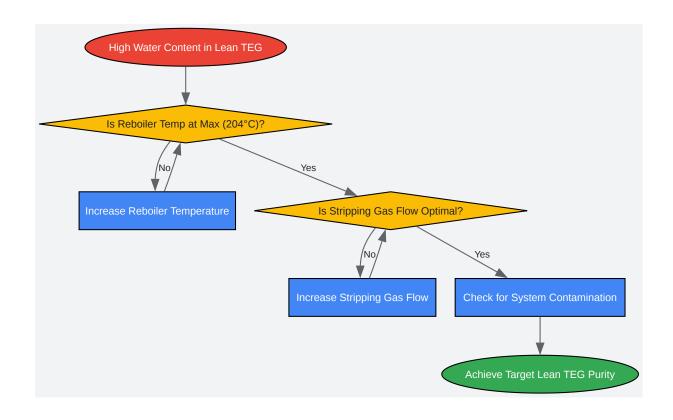




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Caption: Workflow of a typical TEG dehydration and regeneration process.





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Caption: Troubleshooting logic for high water content in lean TEG.

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